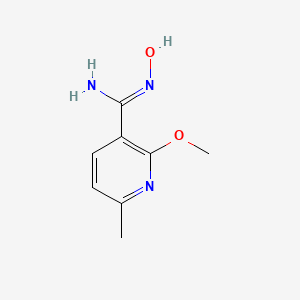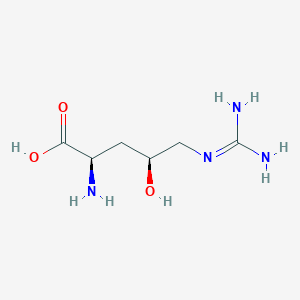
4-Iodo-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-6-methylpyrimidin-2-amine is an organic compound with the molecular formula C5H6IN3. It belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methylpyrimidin-2-amine typically involves the iodination of 6-methylpyrimidin-2-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 4-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products Formed
Substitution: Depending on the nucleophile, products can include 4-amino-6-methylpyrimidin-2-amine, 4-thio-6-methylpyrimidin-2-amine, etc.
Oxidation: Products may include 4-iodo-6-methylpyrimidine-2,4-dione.
Reduction: Reduced derivatives such as this compound alcohols.
Scientific Research Applications
4-Iodo-6-methylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-6-methylpyrimidin-4-amine
- 4-Iodo-5-methylpyrimidin-2-amine
- 4-Iodo-6-ethylpyrimidin-2-amine
Uniqueness
4-Iodo-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodine atom at the 4-position and methyl group at the 6-position make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C5H6IN3 |
|---|---|
Molecular Weight |
235.03 g/mol |
IUPAC Name |
4-iodo-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) |
InChI Key |
MYPBTTKCJIHAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)

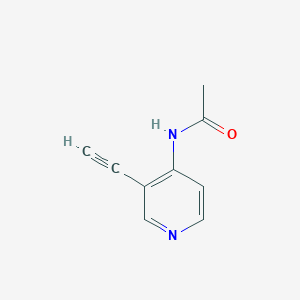

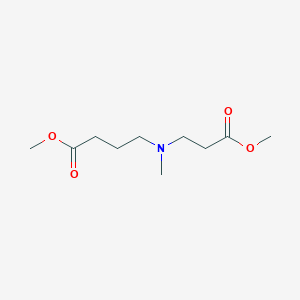
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
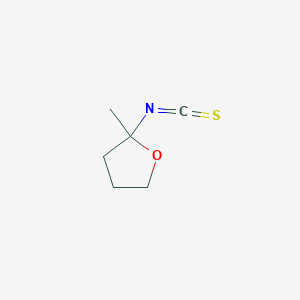


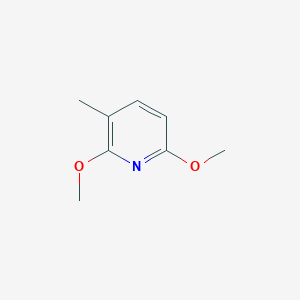
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
